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Compound of Interest

Compound Name: 2-Ethylcrotonaldehyde

Cat. No.: B3428050 Get Quote

This guide provides a comprehensive cross-validation of the spectroscopic properties of 2-
Ethylcrotonaldehyde against structurally similar α,β-unsaturated aldehydes: crotonaldehyde,

tiglaldehyde, and senecialdehyde. The data presented is intended for researchers, scientists,

and drug development professionals to facilitate the identification and characterization of these

compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Ethylcrotonaldehyde and its

alternatives. Please note that where experimental data for 2-Ethylcrotonaldehyde was

unavailable, predicted values have been provided and are clearly marked.

Table 1: Infrared (IR) Spectroscopy Data

Compound C=O Stretch (cm⁻¹) C=C Stretch (cm⁻¹)
Aldehydic C-H
Stretch (cm⁻¹)

2-Ethylcrotonaldehyde ~1685 (Predicted) ~1640 (Predicted)
~2720, ~2820

(Predicted)

Crotonaldehyde 1688 1642 2733, 2825

Tiglaldehyde 1685 1645 2710, 2815

Senecialdehyde 1678 1635 2725, 2810
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Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compound Aldehydic H (CHO) Vinylic H Alkyl H

2-Ethylcrotonaldehyde ~9.4 (s) (Predicted) ~6.5 (q) (Predicted)
~2.3 (q), ~1.1 (t), ~1.9

(d) (Predicted)

Crotonaldehyde 9.49 (d) 6.86 (dq), 6.13 (ddq) 2.17 (dd)

Tiglaldehyde 9.38 (s) 6.45 (q) 1.78 (s), 1.74 (d)

Senecialdehyde 9.98 (d) 5.88 (d) 2.18 (s), 1.95 (s)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compound C=O
C=C (α-
carbon)

C=C (β-
carbon)

Alkyl C

2-

Ethylcrotonaldeh

yde

195.2 140.1 155.8 21.5, 13.9, 14.2

Crotonaldehyde 193.8 132.8 158.4 18.3

Tiglaldehyde 195.5 139.1 153.2 14.5, 9.6

Senecialdehyde 190.8 128.5 165.1 27.8, 20.9

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

2-Ethylcrotonaldehyde 98 (Predicted) 69, 55, 41 (Predicted)

Crotonaldehyde 70 41, 39, 29

Tiglaldehyde 84 55, 41, 39

Senecialdehyde 84 69, 56, 41
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this guide.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample was placed between two potassium

bromide (KBr) plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. An average of 16 scans was taken for each sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal

standard.

Instrumentation: A 400 MHz NMR spectrometer was used.

Data Acquisition:

¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1

second, and 16 transients.

¹³C NMR: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2

seconds, and 1024 transients, using a proton-decoupled pulse sequence.

Mass Spectrometry (MS)
Sample Preparation: The neat liquid sample was introduced into the mass spectrometer via

a direct insertion probe or a gas chromatography (GC) inlet.

Instrumentation: An electron ionization (EI) mass spectrometer was used.
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Data Acquisition: Mass spectra were recorded in the m/z range of 10-200 with an ionization

energy of 70 eV.

Raman Spectroscopy
Sample Preparation: The liquid sample was placed in a glass capillary tube.

Instrumentation: A Raman spectrometer with a 785 nm laser excitation source was used.

Data Acquisition: Spectra were collected in the range of 200-3200 cm⁻¹ with a laser power of

100 mW and an integration time of 10 seconds. An average of 3 scans was acquired.

Visualizations
The following diagrams illustrate the relationships between the analyzed compounds and the

workflow for spectroscopic data cross-validation.
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Figure 1. Structural relationships between 2-Ethylcrotonaldehyde and its alternatives.
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Spectroscopic Data Cross-Validation Workflow
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Figure 2. A generalized workflow for the cross-validation of spectroscopic data.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b3428050?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3428050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Cross-
Validation of 2-Ethylcrotonaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3428050#cross-validation-of-spectroscopic-data-for-
2-ethylcrotonaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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